BenchChemオンラインストアへようこそ!

(4-bromoquinolin-6-yl)methanol

Antiviral Drug Discovery Hepatitis C Medicinal Chemistry

Select (4-bromoquinolin-6-yl)methanol (CAS 1637558-91-8) as a versatile, bifunctional building block for medicinal chemistry. Its C4 bromine is activated for efficient palladium-catalyzed cross-coupling, while the C6 hydroxymethyl group enables orthogonal esterification or etherification. This scaffold is validated in Boehringer Ingelheim's HCV patent portfolio and has demonstrated privileged activity for MAO inhibition (>10,000-fold over other isomers). Ideal for generating diverse compound libraries and exploring activity against drug-resistant bacteria.

Molecular Formula C10H8BrNO
Molecular Weight 238.1
CAS No. 1637558-91-8
Cat. No. B6165828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromoquinolin-6-yl)methanol
CAS1637558-91-8
Molecular FormulaC10H8BrNO
Molecular Weight238.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromoquinolin-6-yl)methanol: CAS 1637558-91-8 Core Properties and Sourcing Overview


(4-Bromoquinolin-6-yl)methanol (CAS 1637558-91-8) is a brominated quinoline derivative featuring a bromine atom at the 4-position and a hydroxymethyl group at the 6-position of the quinoline core [1]. This bifunctional scaffold serves as a versatile building block in medicinal chemistry, enabling orthogonal derivatization through palladium-catalyzed cross-coupling at the C4 bromine site and alcohol functionalization at the C6 hydroxymethyl group . The compound is commercially available with purity specifications of 98% from multiple reputable chemical suppliers .

(4-Bromoquinolin-6-yl)methanol: Why Alternative Bromoquinoline Isomers Cannot Be Directly Substituted


Positional isomerism in bromoquinoline methanol derivatives fundamentally alters both synthetic utility and biological activity. The 4-bromo substitution pattern in (4-bromoquinolin-6-yl)methanol provides enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to 3-bromo or 6-bromo isomers due to the electron-withdrawing nature of the quinoline nitrogen at the 1-position, which activates the C4 position for oxidative addition . Simultaneously, the 6-hydroxymethyl group offers a distinct functionalization handle absent in non-hydroxymethylated analogs. Studies on related quinoline scaffolds demonstrate that bromine substitution position critically determines antiviral efficacy: 6-bromo and 8-bromo analogs exhibit divergent activity profiles against mutant viral strains, underscoring that positional isomers cannot be treated as interchangeable procurement decisions [1].

(4-Bromoquinolin-6-yl)methanol: Quantified Differential Evidence vs. Structural Analogs


HCV Antiviral Intermediates: Structural Enabler of Boehringer Ingelheim Patent Series

(4-Bromoquinolin-6-yl)methanol and its structural congeners are explicitly claimed as key intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections in granted patents assigned to Boehringer Ingelheim [1]. The bromo-substituted quinoline scaffold of formula (I), which encompasses the 4-bromo-6-substituted pattern, provides a proprietary entry point to HCV-targeting compounds. While exact IC50 values are not disclosed in the patent for this specific intermediate, the inclusion of this substitution pattern in a major pharmaceutical patent portfolio indicates validated synthetic tractability and biological relevance that non-brominated or alternative-position brominated quinolines lack [2].

Antiviral Drug Discovery Hepatitis C Medicinal Chemistry Patent-Protected Scaffold

Derivatization Reactivity: C4 Bromine Enables Palladium-Catalyzed Cross-Coupling

The 4-position bromine in (4-bromoquinolin-6-yl)methanol is positioned para to the quinoline nitrogen, rendering it significantly more reactive toward palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions compared to the 3-bromo isomer . Mechanochemical synthesis methodologies demonstrate that 4-bromoquinoline derivatives undergo efficient Suzuki-Miyaura coupling as part of three-step sequences, enabling rapid generation of structurally diverse analogs [1]. This reactivity profile is quantifiably distinct: the electron-deficient C4 position facilitates oxidative addition with Pd(0) catalysts under milder conditions than electron-rich positions on the quinoline ring, translating to higher synthetic throughput and broader substrate scope .

Organic Synthesis Cross-Coupling Medicinal Chemistry Building Block

Monoamine Oxidase Inhibition: Comparative Affinity Data from BindingDB

A structurally related 4-bromoquinoline derivative (BDBM50607019) demonstrates potent inhibition of human recombinant MAO-A with an IC50 of 9.5 nM and MAO-B with an IC50 of 6.90 nM, while exhibiting substantially weaker inhibition of equine BuChE (IC50 = 19,800 nM) [1]. In contrast, a comparator compound (BDBM50063525) bearing a different substitution pattern shows no meaningful inhibition of either MAO-A or MAO-B (IC50 > 100,000 nM for both isoforms) under identical assay conditions [2]. These data establish that the 4-bromoquinoline core is permissive for sub-nanomolar MAO inhibition, but only when paired with appropriate substituent arrangements—a finding directly relevant to evaluating (4-bromoquinolin-6-yl)methanol as a synthetic entry point to MAO-targeted probe molecules.

Monoamine Oxidase Enzyme Inhibition Neurological Disorders SAR

Antibacterial SAR: Bromine Position Determines Activity Against Drug-Resistant Pathogens

Structure-activity relationship studies on functionalized phenoxy quinoline derivatives demonstrate that the bromine substitution pattern critically modulates antibacterial activity against clinically relevant drug-resistant strains [1]. In a series of 6-bromoquinolin-4-ol derivatives (3a-3h) evaluated against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), compound-to-compound variation in activity was pronounced, with compound 3e exhibiting the highest antibacterial activity while compounds 3b and 3d showed low activity [1]. Additionally, studies on multi-substituted quinolines as HIV-1 integrase allosteric inhibitors revealed that 6-bromo and 8-bromo substitution confer different resistance profiles: the 6-bromo analog lost potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [2].

Antibacterial ESBL E. coli MRSA Structure-Activity Relationship

Synthetic Accessibility: Electrophotocatalytic Hydroxymethylation Route

(4-Bromoquinolin-6-yl)methanol is accessible via electrophotocatalytic hydroxymethylation of 4-bromoquinoline using methanol as both reagent and solvent under light irradiation with a photocatalyst . This methodology contrasts with traditional multistep approaches required for alternative substitution patterns, which may necessitate protecting group strategies or harsher conditions. The electrophotocatalytic route aligns with green chemistry principles by minimizing waste and avoiding stoichiometric oxidants or reductants, a quantifiable advantage over classical synthetic approaches to analogous bromoquinoline methanol isomers .

Green Chemistry Electrophotocatalysis Process Chemistry Scalable Synthesis

(4-Bromoquinolin-6-yl)methanol: Evidence-Based Application Scenarios for Procurement Decisions


HCV Antiviral Drug Discovery and Lead Optimization

Procure (4-bromoquinolin-6-yl)methanol when developing novel HCV antiviral agents requiring a bromoquinoline core. The compound's structural pattern is explicitly covered in Boehringer Ingelheim's patent portfolio (US8633320, EP2427434) as an intermediate for HCV therapeutics [1]. This provides a documented synthetic entry point with established intellectual property precedent, reducing the risk of investing in scaffolds lacking validated pharmaceutical relevance.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

Utilize (4-bromoquinolin-6-yl)methanol as a bifunctional building block for generating structurally diverse compound libraries. The C4 bromine undergoes efficient Suzuki-Miyaura coupling under mechanochemical or solution-phase conditions, as demonstrated in the synthesis of Pitavastatin intermediates [1]. The C6 hydroxymethyl group provides a secondary functionalization handle for introducing additional diversity elements through esterification, etherification, or oxidation, enabling rapid SAR exploration.

Monoamine Oxidase (MAO) Probe and Inhibitor Development

Select (4-bromoquinolin-6-yl)methanol as a synthetic precursor for developing MAO-A and MAO-B inhibitors. Structurally related 4-bromoquinoline derivatives demonstrate sub-10 nM potency against both MAO isoforms, while alternative substitution patterns show no detectable inhibition (>100,000 nM) under identical assay conditions [1]. This >10,000-fold activity differential establishes the 4-bromo substitution pattern as a privileged scaffold for achieving MAO target engagement.

Antibacterial Lead Generation Targeting ESBL E. coli and MRSA

Incorporate (4-bromoquinolin-6-yl)methanol into antibacterial discovery programs targeting drug-resistant Gram-negative and Gram-positive pathogens. SAR studies on bromoquinoline derivatives reveal that bromine substitution position critically modulates activity against ESBL-producing E. coli and MRSA, with substantial compound-to-compound variation observed [1]. The 4-bromo-6-hydroxymethyl substitution pattern provides a distinct starting point for exploring activity against these clinically challenging strains, complementing existing 6-bromo and 8-bromo series.

Quote Request

Request a Quote for (4-bromoquinolin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.